(3-(Chloromethyl)phenyl)methanol

Description

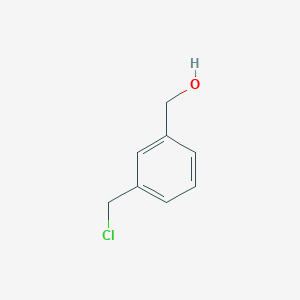

Structure

3D Structure

Properties

IUPAC Name |

[3-(chloromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAQTOPTBMDQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CCl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626995 | |

| Record name | [3-(Chloromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175464-51-4 | |

| Record name | [3-(Chloromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-(Chloromethyl)phenyl)methanol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Chloromethyl)phenyl)methanol, a bifunctional aromatic compound, serves as a crucial building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique structure, featuring both a reactive benzylic chloride and a primary alcohol, allows for sequential and regioselective modifications, making it a versatile intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, reactivity, and notable applications in the development of therapeutic agents.

Core Properties of this compound

| Property | Value | Source |

| CAS Number | 175464-51-4 | [1][2] |

| Molecular Formula | C₈H₉ClO | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | |

| Melting Point | No experimental data available. A related compound, (3-chlorophenyl)(phenyl)methanol, has a melting point of 40 °C, suggesting the target compound is a low-melting solid or an oil at room temperature. | [3] |

| Boiling Point | No experimental data available. The related compound (3-chlorophenyl)(phenyl)methanol has a boiling point of 169°C at 0.1 mmHg. | [3] |

| Solubility | Expected to be soluble in common organic solvents like ethanol, diethyl ether, and dichloromethane.[3][4] Limited solubility in water. | |

| IUPAC Name | [3-(Chloromethyl)phenyl]methanol | [1] |

Synthesis and Manufacturing

The synthesis of this compound can be approached through several routes, typically involving the modification of a readily available starting material. A common strategy involves the chlorination of a precursor containing a methyl or hydroxymethyl group at the meta position.

Conceptual Synthetic Pathway

A plausible and efficient synthesis starts from 3-methylbenzoic acid. The process involves two key transformations: reduction of the carboxylic acid to a primary alcohol, followed by chlorination of the benzylic methyl group.

Caption: Conceptual synthetic pathway for this compound.

Detailed Experimental Protocol: A Two-Step Synthesis from 3-Methylbenzoic Acid

This protocol outlines a laboratory-scale synthesis. Disclaimer: This is a representative protocol and should be adapted and optimized with appropriate safety precautions.

Step 1: Reduction of 3-Methylbenzoic Acid to 3-Methylbenzyl Alcohol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Addition of Starting Material: Dissolve 3-methylbenzoic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at 0 °C (ice bath). The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Isolation: Filter the resulting aluminum salts and wash thoroughly with THF. Combine the filtrates and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude 3-methylbenzyl alcohol, which can be purified by distillation or column chromatography.

Step 2: Chlorination of 3-Methylbenzyl Alcohol to this compound

While direct chlorination of the methyl group is possible, a more controlled approach involves the conversion of the corresponding benzyl alcohol to the benzyl chloride. A plausible method involves the use of thionyl chloride.

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3-methylbenzyl alcohol in a suitable anhydrous solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Chlorinating Agent: Cool the solution to 0 °C and add thionyl chloride (SOCl₂) dropwise. A small amount of a catalyst, such as dimethylformamide (DMF), can be added.

-

Reaction: Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC or GC-MS).

-

Work-up: Carefully quench the reaction by pouring it into ice-water. Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel.

Chemical Reactivity and Handling

The reactivity of this compound is characterized by its two functional groups:

-

Benzylic Chloride: The chloromethyl group is a good leaving group and is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, such as amines, azides, cyanides, and alkoxides.

-

Primary Alcohol: The hydroxymethyl group can undergo typical alcohol reactions, including oxidation to an aldehyde or carboxylic acid, esterification, and etherification.

The presence of both groups allows for orthogonal protection-deprotection strategies, enabling selective reactions at one site while the other is masked.

Caption: Reactivity profile of this compound.

Safety and Handling

Based on the safety data for the isomeric [4-(chloromethyl)phenyl]methanol, this compound should be handled with extreme care. It is likely to be corrosive and can cause severe skin burns and eye damage.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Applications in Drug Discovery and Development

This compound and its isomers are valuable intermediates in the synthesis of various pharmaceutical agents. The dual functionality allows for the construction of complex scaffolds found in many drug molecules.

Intermediate in the Synthesis of MEK Inhibitors: The Case of Trametinib

While a direct, publicly available synthesis of the MEK inhibitor Trametinib explicitly starting from this compound is not detailed, the structural motif is present in key intermediates. The synthesis of Trametinib involves the coupling of a complex pyridopyrimidine core with a substituted aniline derivative. The (3-(hydroxymethyl)phenyl) moiety, which can be derived from this compound, is a component of some of the reported intermediates. The chloromethyl group would serve as a reactive handle for coupling reactions.

For instance, a synthetic route to a key intermediate for Trametinib involves the cyclization of a pyridine trione compound with N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea[5][6][7]. The synthesis of the aniline portion of Trametinib often involves multiple steps where a (3-substituted)phenyl ring is elaborated.

Potential Role in the Synthesis of Serotonin Reuptake Inhibitors (SSRIs)

The pharmacophore of many selective serotonin reuptake inhibitors (SSRIs) includes two aryl rings connected by a linker containing a heteroatom and an amino group[8][9][10]. This compound can serve as a precursor to one of these aryl components. The chloromethyl group can be used to introduce the linker and the amino functionality through nucleophilic substitution, while the alcohol group can be further modified or is a feature of the final molecule. For example, compounds with a diaryl ether or diaryl thioether linkage are common in this class of drugs, and the benzylic chloride of this compound is an excellent electrophile for the formation of such bonds with a corresponding phenol or thiophenol.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its bifunctional nature provides synthetic chemists with a powerful tool for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the development of novel therapeutic agents. As the demand for more sophisticated and targeted pharmaceuticals grows, the importance of such key intermediates will undoubtedly continue to increase.

References

-

A method for synthesizing trametinib key intermediate. Eureka | Patsnap. (URL: [Link])

-

(3-chlorophenyl)(phenyl)methanol - ChemBK. (URL: [Link])

- Method for synthesizing trametinib key intermediate.

-

This compound | C8H9ClO | CID 22619263 - PubChem. (URL: [Link])

- 3-chloro methyl benzoic acid synthetic method.

-

An Improved Process For Preparation Of Trametinib. - Quick Company. (URL: [Link])

- A kind of synthetic method of 3 chloromethyl benzoic acid.

- A method of synthesis Trimetinib key intermediate.

-

This compound - Benzene Compounds - Crysdot LLC. (URL: [Link])

-

This compound (C007B-536517) - Cenmed. (URL: [Link])

-

METHANOL | Celsius Process. (URL: [Link])

-

PHENYLMETHANOL - Ataman Kimya. (URL: [Link])

-

[4-(Chloromethyl)phenyl]methanol | C8H9ClO | CID 5107660 - PubChem. (URL: [Link])

- A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.

-

Triphenylmethanol - Wikipedia. (URL: [Link])

-

Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. PubMed Central. (URL: [Link])

- A kind of preparation method of p-chloromethyl benzoic acid.

-

Serotonin reuptake inhibitor – Knowledge and References - Taylor & Francis. (URL: [Link])

-

The Role of [4-(Chloromethyl)phenyl]methanol in Advanced Organic Synthesis | NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. (URL: [Link])

- Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

- Method for preparing methyl p-chloromethyl benzoate.

-

Selective Serotonin Reuptake Inhibitors - PubMed. (URL: [Link])

-

An Improved Synthesis of a Selective Serotonin Reuptake Inhibitor - Semantic Scholar. (URL: [Link])

Sources

- 1. This compound | C8H9ClO | CID 22619263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cenmed.com [cenmed.com]

- 3. chembk.com [chembk.com]

- 4. Triphenylmethanol - Wikipedia [en.wikipedia.org]

- 5. A method for synthesizing trametinib key intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 7. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]

- 8. Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Selective Serotonin Reuptake Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of (3-(Chloromethyl)phenyl)methanol from 3-methylbenzoic acid

An In-depth Technical Guide to the Synthesis of (3-(Chloromethyl)phenyl)methanol from 3-Methylbenzoic Acid

Introduction

This compound is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block for the introduction of a substituted benzyl moiety in the development of pharmaceuticals and other complex organic molecules. Its synthesis from the readily available starting material, 3-methylbenzoic acid, presents an interesting chemoselectivity challenge. This guide provides a detailed exploration of the synthetic strategies, mechanistic underpinnings, and practical experimental protocols for this transformation, tailored for researchers and professionals in drug development and organic synthesis.

Retrosynthetic Analysis and Strategic Considerations

The requires two key transformations: the reduction of a carboxylic acid to a primary alcohol and the chlorination of a benzylic methyl group. The order of these steps is crucial and defines two primary synthetic routes:

-

Route A: A two-step process involving the initial reduction of 3-methylbenzoic acid to (3-methylphenyl)methanol, followed by the selective chlorination of the benzylic methyl group.

-

Route B: An alternative two-step pathway beginning with the chlorination of the benzylic methyl group of 3-methylbenzoic acid to form 3-(chloromethyl)benzoic acid, which is then reduced to the target molecule.

This guide will focus on providing a detailed protocol for Route A, as it offers a more controlled and selective approach. Route B presents a significant challenge in the final reduction step, as common reducing agents for carboxylic acids, such as lithium aluminum hydride, can also reduce the benzyl chloride moiety.[1]

Route A: A Step-by-Step Guide

This preferred route is divided into two distinct experimental stages.

Step 1: Reduction of 3-Methylbenzoic Acid to (3-methylphenyl)methanol

The first stage of this synthesis involves the reduction of the carboxylic acid functional group. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its potent ability to reduce carboxylic acids and their derivatives to primary alcohols.[1][2][3] Milder reducing agents like sodium borohydride (NaBH₄) are generally not effective for this purpose.[4][5]

Mechanism of Reduction:

The reaction proceeds via the initial deprotonation of the carboxylic acid by the hydride, followed by the coordination of the resulting carboxylate to the aluminum center. Subsequent delivery of hydride ions to the carbonyl carbon leads to the formation of an aluminum alkoxide intermediate, which upon aqueous workup, is hydrolyzed to yield the primary alcohol.

Experimental Protocol: Synthesis of (3-methylphenyl)methanol

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Addition of Substrate: A solution of 3-methylbenzoic acid (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure complete reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is crucial for the safe decomposition of excess LiAlH₄ and results in the formation of a granular precipitate of aluminum salts that is easily filtered.

-

Isolation and Purification: The resulting slurry is filtered, and the solid residue is washed with additional solvent. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (3-methylphenyl)methanol. The product can be further purified by vacuum distillation or column chromatography if necessary.

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 3-Methylbenzoic Acid | 1.0 eq | Starting Material |

| Lithium Aluminum Hydride | 1.1 eq | Reducing Agent |

| Anhydrous Diethyl Ether/THF | - | Solvent |

| Temperature | 0 °C to Reflux | Reaction Condition |

| Reaction Time | 2-4 hours | To ensure completion |

Step 2: Selective Benzylic Chlorination of (3-methylphenyl)methanol

This step is the most critical part of the synthesis, requiring the selective chlorination of the benzylic methyl C-H bonds in the presence of a benzylic alcohol. A free-radical halogenation approach using N-Chlorosuccinimide (NCS) is highly suitable for this purpose.[6][7] NCS is a convenient and selective reagent for allylic and benzylic chlorination, proceeding via a radical chain mechanism that favors the weaker benzylic C-H bonds over the O-H or C-O bonds of the alcohol under appropriate conditions.[8]

Mechanism of Benzylic Chlorination with NCS:

The reaction is initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or by UV light. The initiator generates a small number of radicals that abstract a chlorine atom from NCS to start the chain reaction. A chlorine radical then abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzyl radical. This radical then reacts with a molecule of NCS to yield the chlorinated product and a succinimidyl radical, which propagates the chain.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A round-bottom flask is charged with (3-methylphenyl)methanol (1.0 equivalent), N-Chlorosuccinimide (1.05 equivalents), and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) in a non-polar solvent such as carbon tetrachloride or acetonitrile.[9]

-

Reaction: The mixture is heated to reflux for several hours. The reaction should be monitored by TLC or GC-MS to follow the consumption of the starting material and the formation of the product.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

Isolation and Purification: The filtrate is washed with water, a 10% sodium thiosulfate solution to remove any remaining traces of NCS, and finally with brine.[6] The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| (3-methylphenyl)methanol | 1.0 eq | Substrate |

| N-Chlorosuccinimide (NCS) | 1.05 eq | Chlorinating Agent |

| AIBN or Benzoyl Peroxide | catalytic | Radical Initiator |

| Carbon Tetrachloride/Acetonitrile | - | Solvent |

| Temperature | Reflux | Reaction Condition |

Synthetic Pathway Visualization

The following diagram illustrates the recommended synthetic route.

Caption: Synthetic scheme for this compound from 3-methylbenzoic acid.

Safety Considerations

-

Lithium aluminum hydride (LiAlH₄): is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere in a fume hood, and appropriate personal protective equipment (PPE), including a face shield and fire-resistant lab coat, should be worn.

-

N-Chlorosuccinimide (NCS): is a corrosive solid and an oxidizing agent. It should be handled with care in a well-ventilated fume hood.

-

Solvents: Anhydrous ethers are flammable and can form explosive peroxides upon storage. Carbon tetrachloride is a toxic and environmentally hazardous solvent. Acetonitrile is flammable and toxic. All solvents should be handled in a fume hood.

Conclusion

The is most effectively achieved through a two-step sequence involving the reduction of the carboxylic acid followed by a selective free-radical chlorination of the benzylic methyl group. This approach, while requiring careful control of reaction conditions, particularly in the chlorination step, provides a reliable and chemoselective route to this valuable synthetic intermediate. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary information to successfully perform this transformation.

References

-

Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. [Link]

-

Organic Chemistry Frontiers (RSC Publishing). Direct Benzylic Polychlorination of (Poly)Azines with N-Chlorosuccinimide. [Link]

-

Illustrated Glossary of Organic Chemistry. N-chlorosuccinimide. [Link]

-

Filo. Convert the followingBenzyl alcohol to benzyl chloride. [Link]

-

Testbook. Benzoic acid on reacting with lithium aluminium hydride give. [Link]

-

Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]

-

Brainly.in. when benzyl alcohol is treated with thionyl chloride, product formed is ? draw structure. [Link]

-

Thieme Connect. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. [Link]

-

ResearchGate. Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride. [Link]

-

Organic Chemistry Portal. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. [Link]

-

Jack Westin. Organic Chemistry: Reduction. [Link]

-

YouTube. Making Benzyl Chloride A Useful Chemical. [Link]

-

Chad's Prep. Hydride Reduction. [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

American Chemical Society. Selective chlorination of benzylic C–H bonds and sequential coupling with oxidatively sensitive nucleophiles. [Link]

-

ResearchGate. Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. testbook.com [testbook.com]

- 3. researchgate.net [researchgate.net]

- 4. jackwestin.com [jackwestin.com]

- 5. Hydride Reduction - Chad's Prep® [chadsprep.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 9. Direct benzylic polychlorination of (poly)azines with N-chlorosuccinimide - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

(3-(Chloromethyl)phenyl)methanol molecular weight and formula

An In-depth Technical Guide to (3-(Chloromethyl)phenyl)methanol: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a bifunctional aromatic organic compound that serves as a critical building block in modern synthetic chemistry. Possessing both a nucleophilically-reactive chloromethyl group and a versatile hydroxymethyl group, this molecule offers a strategic platform for the construction of complex molecular architectures. Its utility is particularly pronounced in the field of medicinal chemistry, where it functions as a key intermediate in the synthesis of novel therapeutic agents. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic strategy, explores its chemical reactivity, and details its application in drug discovery and development, grounded in established analytical and safety protocols.

Physicochemical Characteristics

The unique arrangement of a benzyl alcohol and a benzyl chloride moiety on the same aromatic ring dictates the physical and chemical behavior of this compound. These properties are fundamental to its handling, reactivity, and analytical characterization.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO | [1][2] |

| Molecular Weight | 156.61 g/mol | [2][3] |

| CAS Number | 175464-51-4 | [1] |

| IUPAC Name | [3-(Chloromethyl)phenyl]methanol | [2] |

| Synonyms | 3-(Chloromethyl)benzyl alcohol | [2] |

| Appearance | White powder (typical) | [4] |

| Monoisotopic Mass | 156.0341926 Da | [2] |

| XLogP3 | 1.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 2 | [2] |

These computed descriptors, sourced from the PubChem database, highlight a molecule with moderate lipophilicity and the capacity for hydrogen bonding, which influences its solubility and interactions in biological systems.[2]

Synthesis and Mechanistic Considerations

The synthesis of this compound requires a strategic approach to selectively modify one of two similar functional groups (hydroxymethyl groups) on a precursor. A common and effective pathway begins with the commercially available isophthalic acid or its dimethyl ester derivative.

The causality behind this multi-step protocol is rooted in controlling the reactivity of the starting material. Direct chlorination is not feasible; therefore, a robust protecting group strategy or selective reduction and subsequent conversion is necessary. The following workflow illustrates a logical and field-proven synthetic route.

Caption: A validated synthetic workflow for this compound.

Experimental Protocol: Synthesis via 1,3-Benzenedimethanol

-

Reduction: To a stirred solution of dimethyl isophthalate in dry tetrahydrofuran (THF) under an inert nitrogen atmosphere, slowly add an excess of lithium aluminum hydride (LiAlH₄) at 0°C. After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis confirms the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water. Filter the resulting aluminum salts and wash thoroughly with THF.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 1,3-benzenedimethanol. This intermediate is often of sufficient purity for the next step.

-

Selective Chlorination: Dissolve the crude 1,3-benzenedimethanol in an appropriate solvent. Introduce a controlled amount of a chlorinating agent, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid. The reaction temperature and stoichiometry are critical to favor mono-chlorination over the di-chloro byproduct. The principle here is that the benzylic alcohol is activated towards nucleophilic substitution by the acidic conditions.

-

Purification: After reaction completion, neutralize the mixture and extract the product with an organic solvent like dichloromethane. Purify the crude product using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to isolate the target compound.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be further assessed by HPLC.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its two distinct reactive sites, which can be addressed sequentially or in a single pot, depending on the desired outcome.[4]

Caption: Dual reactivity pathways of this compound.

-

Reactions at the Chloromethyl Site: The benzylic chloride is an excellent electrophile, readily undergoing nucleophilic substitution reactions.[5] This allows for the facile introduction of a wide range of functional groups, including amines, ethers, thioethers, and esters, which is a cornerstone of its use in building scaffolds for drug discovery.[5][6]

-

Reactions at the Hydroxymethyl Site: The primary alcohol function can be easily oxidized to an aldehyde or carboxylic acid, esterified with carboxylic acids or acid chlorides, or converted into a leaving group for further substitution.[7] It can also be protected with standard protecting groups (e.g., silyl ethers) to allow for selective chemistry at the chloromethyl position.

This orthogonal reactivity is invaluable, enabling chemists to construct complex molecules with precise control over the final architecture.

Applications in Drug Discovery and Development

The incorporation of halogen atoms is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[8] this compound serves as a precursor to introduce a specific chloro-substituted phenyl scaffold into potential therapeutics.

-

Scaffold for Heterocycle Synthesis: The compound is a precursor for various heterocyclic systems that are privileged structures in medicinal chemistry.[5] For example, reaction with a primary amine followed by intramolecular cyclization can lead to the formation of isoindoline derivatives.

-

Linker and Spacer Unit: In the development of complex molecules like antibody-drug conjugates (ADCs) or PROTACs, bifunctional linkers are essential. The dual reactivity of this molecule allows it to connect two different molecular entities with a rigid aromatic spacer.

-

Fragment-Based Drug Design (FBDD): As a functionalized aromatic fragment, it can be used in FBDD screening campaigns. Hits containing this moiety can be readily elaborated at either the chloro or hydroxyl position to improve binding affinity and develop lead compounds. The introduction of the trifluoromethyl (-CF3) group, for instance, is a common strategy in modern drug design to enhance properties like lipophilicity and metabolic stability.[9]

Analytical Methodologies and Quality Control

Ensuring the purity and identity of this compound is paramount for its successful application in synthesis. A multi-pronged analytical approach is required for comprehensive quality control.

Table 2: Recommended Analytical QC Protocol

| Technique | Purpose | Key Parameters to Observe |

| HPLC-UV | Purity assessment and quantification | Retention time, peak area percentage at a specified wavelength (e.g., 254 nm). |

| ¹H NMR | Structural confirmation | Chemical shifts and integration of aromatic protons, benzylic protons (-CH₂Cl and -CH₂OH), and the hydroxyl proton. |

| Mass Spec (MS) | Molecular weight confirmation | Observation of the molecular ion peak [M]+ or [M+H]+ corresponding to 156.61 g/mol . |

| FT-IR | Functional group identification | Presence of O-H stretch (broad, ~3300 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-Cl stretch (~700-800 cm⁻¹). |

Protocol: HPLC Purity Assay with Pre-Column Derivatization

Given that benzylic halides can exhibit instability, a pre-column derivatization method can provide more robust and reproducible quantification.[10] This self-validating system converts the analyte into a more stable derivative prior to analysis.

-

Objective: To accurately determine the purity of a this compound sample by converting it to a stable, UV-active derivative.

-

Derivatization Reaction: React a precisely weighed sample of this compound with a nucleophile such as triphenylmethanamine in a suitable solvent like DMF.[10] The reaction quantitatively converts the reactive benzyl chloride into a stable alkylated amine.

-

Sample Preparation: Prepare a standard solution of the purified derivative. Prepare the analyte sample by performing the derivatization reaction as described above. Dilute both solutions to an appropriate concentration with the mobile phase.

-

Chromatographic Conditions:

-

Analysis: Inject the derivatized standard and sample solutions. The purity of the original material is calculated by comparing the peak area of the derivatized analyte to the standard curve generated from the purified derivative. This method mitigates potential on-column degradation and improves analytical accuracy.

Safety and Handling

This compound and its isomers are reactive compounds that require careful handling. While specific data for the meta-isomer is limited, the known hazards of the para-isomer provide a strong basis for handling protocols.

-

Hazard Classification: The para-isomer is classified with GHS hazard statement H314: "Causes severe skin burns and eye damage".[11][12] It is prudent to handle the meta-isomer with the same level of caution.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) to prevent degradation.[3]

-

Spill & Disposal: Absorb spills with an inert material and dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance is defined by its bifunctional nature. The ability to selectively functionalize either the hydroxymethyl or chloromethyl group provides chemists with a versatile tool for the construction of complex organic molecules. Its application as a scaffold and linker in drug discovery underscores its relevance to the pharmaceutical industry. Proper understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in research and development.

References

- Crysdot LLC. (n.d.). This compound.

- Cenmed. (n.d.). This compound (C007B-536517).

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22619263, this compound.

- Matrix Fine Chemicals. (n.d.). (3-CHLOROPHENYL)METHANOL | CAS 873-63-2.

- BLD Pharm. (n.d.). 16473-35-1|(4-(Chloromethyl)phenyl)methanol.

- Echemi. (n.d.). 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL.

- Sigma-Aldrich. (n.d.). 4-(Chloromethyl)benzyl alcohol 99%.

- CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. (n.d.).

- U.S. EPA. (n.t.). III Analytical Methods.

- Guchhait, S. K., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Benchchem. (n.d.). [2-(Chloromethyl)phenyl]methanol|CAS 142066-41-9.

- Sigma-Aldrich. (n.d.). 3-(trifluoromethyl)benzyl alcohol.

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 70117, 3-Chlorobenzyl alcohol.

- Benchchem. (n.d.). Application Notes and Protocols for the Use of (4-(Chloromethyl)phenyl)methanamine in Organic Synthesis.

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5107660, [4-(Chloromethyl)phenyl]methanol.

- Pescina, S., et al. (2022).

- Wikipedia. (n.d.). Benzyl alcohol.

- Chen, Y., et al. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of [4-(Chloromethyl)phenyl]methanol in Advanced Organic Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- TCI Chemicals. (n.d.). [4-(Chloromethyl)phenyl]methanol 16473-35-1.

Sources

- 1. cenmed.com [cenmed.com]

- 2. This compound | C8H9ClO | CID 22619263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 16473-35-1|(4-(Chloromethyl)phenyl)methanol|BLD Pharm [bldpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. [2-(Chloromethyl)phenyl]methanol|CAS 142066-41-9 [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jelsciences.com [jelsciences.com]

- 10. Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [4-(Chloromethyl)phenyl]methanol | C8H9ClO | CID 5107660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. [4-(Chloromethyl)phenyl]methanol | 16473-35-1 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to the Hazards and Safety Precautions for (3-(Chloromethyl)phenyl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential hazards associated with (3-(Chloromethyl)phenyl)methanol (CAS No. 175464-51-4) and details the essential safety precautions required for its handling. As a bifunctional organic compound containing both a benzyl alcohol and a benzyl chloride moiety, this reagent presents a unique combination of risks that demand rigorous control measures. This document is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a culture of safety and self-validation in the laboratory.

Compound Profile and Physicochemical Properties

This compound is a key intermediate in organic synthesis. Its reactivity stems from the two functional groups: the hydroxymethyl group, which can undergo reactions typical of alcohols, and the chloromethyl group, a potent electrophile susceptible to nucleophilic substitution. Understanding its physical state is the first step in assessing exposure risk. While specific data for the 3-isomer is limited, the closely related 4-isomer is a solid at room temperature, which suggests that the primary exposure risks during handling are inhalation of dust and direct skin or eye contact with the solid material.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO | PubChem[2] |

| Molecular Weight | 156.61 g/mol | PubChem[2] |

| CAS Number | 175464-51-4 | PubChem[2] |

| Physical State | Solid (based on isomer data) | AK Scientific, Inc.[1] |

| Melting Point | 59-63°C (for 4-isomer) | AK Scientific, Inc.[1] |

Hazard Identification and Classification

The primary hazards of this compound are associated with its corrosive nature. Based on data for the isomeric (4-(Chloromethyl)phenyl)methanol, it is classified as a substance that causes severe skin burns and eye damage.[1][3] This classification necessitates stringent handling protocols to prevent any direct contact.

| Hazard Class | GHS Classification | Hazard Statement | Source |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Fisher Scientific[3] |

| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage | Fisher Scientific[3] |

Routes of Exposure and Toxicological Symptoms:

-

Skin Contact: Direct contact can lead to inflammation, itching, scaling, reddening, and potentially severe chemical burns and blistering.[1]

-

Eye Contact: The substance is highly damaging to the eyes, causing redness, pain, and potentially irreversible severe eye damage.[1][3]

-

Inhalation: Inhaling dusts or aerosols may cause irritation to the lungs and the entire respiratory system.[1]

-

Ingestion: While less common in a laboratory setting, ingestion can cause severe damage to the gastrointestinal tract. Overexposure through any route could result in serious illness or death.[1]

Hazardous Decomposition: In the event of a fire, thermal decomposition or combustion will produce highly toxic and irritating gases, including carbon oxides and hydrogen chloride.[1]

A Proactive Approach: Risk Assessment and the Hierarchy of Controls

Before any procedure involving this compound, a thorough risk assessment is mandatory. The cornerstone of a robust safety protocol is the "Hierarchy of Controls," a systematic approach to mitigating hazards. This model prioritizes higher-level controls that are more effective and protective over lower-level ones.

Caption: The Hierarchy of Controls model, prioritizing safety strategies from most to least effective.

-

Elimination/Substitution: The most effective control is to eliminate the use of the chemical or substitute it with a less hazardous alternative. For many research and development applications, this may not be feasible.

-

Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. For this compound, the mandatory engineering control is a certified chemical fume hood to contain dust and potential vapors.[4]

-

Administrative Controls: These are procedural changes to reduce exposure. This includes developing Standard Operating Procedures (SOPs), providing thorough training, and restricting access to authorized personnel only.[4]

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with higher-level controls. It does not eliminate the hazard but provides a physical barrier.[5]

Mandatory Exposure Controls and Personal Protective Equipment (PPE)

Given the corrosive nature of this compound, a comprehensive PPE regimen is non-negotiable.

| Protection Type | Required Equipment | Rationale and Specifications | Source |

| Eye & Face | Chemical Splash Goggles & Face Shield | Goggles must provide a complete seal around the eyes. A face shield must be worn over the goggles when handling larger quantities or when there is a significant splash risk.[6] | OSHA[6] |

| Skin & Body | Chemical-Resistant Gloves & Lab Coat | Gloves must be chemical-resistant (e.g., nitrile) and inspected before each use. A flame-resistant lab coat, fully buttoned with sleeves of sufficient length, is required to protect the skin.[1][4] | AK Scientific, Inc.[1], UCLA EH&S[4] |

| Respiratory | NIOSH-Approved Respirator | A respirator is required if dusts or aerosols are generated and cannot be controlled by a fume hood. Use requires a formal respiratory protection program, including fit-testing.[7][8] | CHEMM[7], American Chemistry Council[8] |

Standard Operating Procedures: Handling, Storage, and Disposal

Adherence to strict protocols is essential for mitigating the risks associated with this chemical.

Protocol for Safe Handling

-

Preparation: Cordon off the work area. Ensure a chemical fume hood is operational and an emergency eyewash station and safety shower are accessible and unobstructed.[9]

-

Donning PPE: Put on all required PPE as specified in the table above.

-

Handling the Chemical: Conduct all manipulations of this compound inside the chemical fume hood.[4] Use tools (spatulas, etc.) to avoid direct contact. Keep the container tightly closed when not in use.[1]

-

Post-Handling: After handling, wash hands and forearms thoroughly with soap and water, even after removing gloves.[1]

-

Decontamination: Clean the work area and any equipment used. Contaminated disposable materials must be treated as hazardous waste.

Conditions for Safe Storage

-

Store in a tightly-closed, properly labeled container.[1]

-

The storage location must be a cool, dry, and well-ventilated area.[1][10]

-

Store away from incompatible materials, particularly strong oxidizing agents.[1]

-

Keep away from all sources of ignition.[1]

Waste Disposal

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.[1]

-

Do not dispose of this chemical down the drain or in regular trash.

-

Use a designated, sealed, and properly labeled hazardous waste container.

-

Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[1]

Emergency Response Procedures

Immediate and correct action during an emergency can significantly reduce the severity of an incident.

Spill Response Workflow

Caption: A workflow for responding to a chemical spill in the laboratory.

Protocol for a Minor Spill:

-

Alert: Alert personnel in the immediate area.

-

Isolate: Restrict access to the spill area.

-

Protect: Wear all necessary PPE, including respiratory protection if needed.

-

Contain: For a solid, carefully sweep or vacuum up the material, minimizing dust generation. Place into a suitable, labeled container for hazardous waste disposal.[1]

-

Clean: Decontaminate the area with an appropriate solvent, followed by soap and water.

-

Report: Report the incident to laboratory management or the institutional safety office.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

First-Aid Measures

Immediate medical attention is required for any exposure.[3]

| Exposure Route | First-Aid Instructions | Source |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9] | Medline[9], Fisher Scientific[3] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3] | Fisher Scientific[3] |

| Inhalation | Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3] | Fisher Scientific[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] | AK Scientific, Inc.[1], TCI |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][9]

-

Specific Hazards: Combustion produces irritating and toxic gases like hydrogen chloride and carbon oxides.[1] Containers may explode when heated.[9]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[1][3]

Conclusion

This compound is a valuable synthetic intermediate whose utility is matched by its significant hazards. Its corrosive nature demands the utmost respect and adherence to safety protocols. By understanding its properties, implementing a control hierarchy, and being prepared for emergencies, researchers can handle this compound safely and effectively. A proactive safety culture, grounded in scientific understanding, is the key to preventing laboratory incidents.

References

-

Personal Protective Equipment (PPE). CHEMM. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

What personal protective equipment should you be wearing before you handle a chemical like methanol?. Brainly. [Link]

-

Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]

-

Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

-

This compound. Crysdot LLC. [Link]

-

Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

-

Methanol - Standard Operating Procedure. UCLA Chemistry. [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. This compound | C8H9ClO | CID 22619263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.ie [fishersci.ie]

- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 5. gerpac.eu [gerpac.eu]

- 6. mcrsafety.com [mcrsafety.com]

- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 8. americanchemistry.com [americanchemistry.com]

- 9. medline.com [medline.com]

- 10. echemi.com [echemi.com]

The Synthetic Advent of (3-(Chloromethyl)phenyl)methanol: A Technical Guide for Chemical Researchers

(3-(Chloromethyl)phenyl)methanol, a bifunctional aromatic compound, serves as a crucial building block in the synthesis of complex molecules, particularly within the pharmaceutical and materials science landscapes. This guide provides an in-depth exploration of its chemical identity, historical synthetic routes, modern preparative methodologies, and its applications, offering field-proven insights for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound, identified by the CAS number 175464-51-4, is a substituted toluene derivative featuring both a hydroxymethyl (-CH₂OH) and a chloromethyl (-CH₂Cl) group at the meta positions of the benzene ring.[1] This unique arrangement of reactive sites allows for selective functionalization, making it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO | PubChem[1] |

| Molecular Weight | 156.61 g/mol | PubChem[1] |

| IUPAC Name | [3-(chloromethyl)phenyl]methanol | PubChem[1] |

| Synonyms | 3-(Chloromethyl)benzyl alcohol | PubChem[1] |

| Appearance | White solid (typical) | |

| Solubility | Soluble in common organic solvents | General knowledge |

The presence of both a primary alcohol and a benzylic chloride imparts a dual reactivity to the molecule. The hydroxyl group can undergo oxidation, esterification, or etherification, while the chloromethyl group is susceptible to nucleophilic substitution. This dichotomy in reactivity is central to its utility in synthetic chemistry.

The History of its Synthesis: An Evolution of Methods

Pinpointing a singular "discovery" of this compound is challenging, as it likely emerged as a useful intermediate in broader synthetic studies rather than being the subject of a dedicated discovery paper. Its history is therefore best understood through the evolution of synthetic methods for producing chloromethyl-substituted benzyl alcohols.

Early approaches to similar structures often involved chloromethylation of benzyl alcohol using formaldehyde and hydrogen chloride.[2] However, these methods can suffer from a lack of regioselectivity and the formation of polymeric byproducts. The development of more controlled and selective synthetic routes has been crucial for the reliable provision of this specific isomer.

Established Synthetic Protocols

Modern synthetic chemistry offers several reliable pathways for the preparation of this compound and its isomers. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Reduction of 3-(Chloromethyl)benzoic Acid

A common and efficient laboratory-scale synthesis involves the reduction of the corresponding carboxylic acid, 3-(chloromethyl)benzoic acid. This method offers excellent regiochemical control as the substitution pattern is pre-defined in the starting material.

Experimental Protocol:

-

Dissolution: Dissolve 3-(chloromethyl)benzoic acid in an anhydrous ethereal solvent, such as tetrahydrofuran (THF).

-

Reduction: Slowly add a solution of a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF), to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of methanol.

-

Work-up and Purification: Remove the solvent under reduced pressure. The resulting residue can then be purified by silica gel column chromatography to yield pure this compound.

This approach is favored for its high yield and clean conversion, avoiding the harsh conditions of older chloromethylation techniques.

Chlorination of 3-(Hydroxymethyl)benzyl Alcohol (m-Xylene-α,α'-diol)

An alternative strategy involves the selective chlorination of one of the two hydroxyl groups of the corresponding diol. This requires careful control of reaction conditions to prevent dichlorination.

Experimental Protocol:

-

Reagent Selection: Utilize a mild chlorinating agent such as thionyl chloride (SOCl₂) or a system like triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).

-

Stoichiometry Control: Use a slight excess of the diol relative to the chlorinating agent to favor monochlorination.

-

Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity.

-

Purification: The product mixture, containing the desired monochlorinated product, unreacted diol, and the dichlorinated byproduct, is then separated by column chromatography.

The success of this method hinges on the ability to precisely control the reaction stoichiometry and conditions to maximize the yield of the desired product.

The Role of this compound in Drug Discovery and Organic Synthesis

The utility of this compound lies in its ability to act as a molecular scaffold, allowing for the introduction of diverse functionalities. This has made it a valuable intermediate in the synthesis of pharmaceutically active compounds and other complex organic molecules.

Synthesis of Biologically Active Molecules

The dual functionality of this compound allows for its incorporation into a wide range of molecular architectures. The chloromethyl group can be readily displaced by nucleophiles such as amines, thiols, and alkoxides to form new carbon-heteroatom bonds. The hydroxyl group can be used as a handle for further modifications, including the introduction of ester or ether linkages.

These reactions are fundamental in the construction of novel chemical entities for drug discovery programs. For instance, the attachment of heterocyclic moieties via the chloromethyl group is a common strategy in the development of kinase inhibitors and other targeted therapies.

A Versatile Intermediate in Multi-Step Synthesis

Beyond its direct role in the synthesis of final products, this compound is a key intermediate in the preparation of more complex building blocks. For example, the hydroxyl group can be protected, allowing for selective manipulation of the chloromethyl group, followed by deprotection and further transformation of the hydroxyl moiety.

Synthetic utility of this compound.

Conclusion

This compound stands as a testament to the importance of bifunctional building blocks in modern organic synthesis. While its specific historical discovery remains elusive, the development of reliable and selective synthetic methods has cemented its role as a valuable intermediate for researchers in drug discovery and materials science. Its unique reactivity profile will undoubtedly continue to be exploited in the creation of novel and complex molecular architectures.

References

- Google Patents. CN103664527A - Clean preparation method for 2,4-dichloro-alpha-chloromethyl benzyl alcohol.

-

ACG Publications. Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan. [Link]

- Google Patents. CN103772151A - Preparation method of 2-methyl-3-phenyl benzyl alcohol.

-

PubChem. This compound. [Link]

-

Who we serve. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

- Google Patents. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)

Sources

Spectroscopic Characterization of (3-(Chloromethyl)phenyl)methanol: A Technical Guide

Abstract

(3-(Chloromethyl)phenyl)methanol (CAS No: 175464-51-4) is a bifunctional aromatic compound with significant potential as a building block in pharmaceutical synthesis and materials science. Its reactivity is dictated by the presence of both a primary alcohol and a benzylic chloride, making precise structural confirmation paramount for its application in complex synthetic pathways. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes data from structurally analogous compounds and foundational spectroscopic principles to present a reliable, predictive guide for researchers.

Molecular Structure and Properties

This compound is a disubstituted benzene derivative. The relative positions of the hydroxymethyl and chloromethyl groups at the meta-position (1,3) are critical to its spectroscopic and chemical identity.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO | |

| Molecular Weight | 156.61 g/mol | |

| Exact Mass | 156.034193 Da | |

| CAS Number | 175464-51-4 |

digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=5000]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="CH₂", fontcolor="#34A853"]; O1 [label="OH", fontcolor="#EA4335"]; C8 [label="CH₂", fontcolor="#34A853"]; Cl1 [label="Cl", fontcolor="#FBBC05"];

// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- C7; C7 -- O1; C3 -- C8; C8 -- Cl1;

// Annotate positions pos1 [label="1"]; pos3 [label="3"]; C1 -- pos1 [style=invis]; C3 -- pos3 [style=invis]; }

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of organic molecules. The predicted spectra are based on data from analogous compounds such as 3-chlorobenzyl alcohol and 3-methylbenzyl alcohol.[1][2][3][4]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.[4]

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the two methylene groups, the alcohol proton, and the four aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~7.35 | s | 1H | Ar-H (H2) | The proton between the two substituents is expected to be a singlet. |

| ~7.30 | m | 3H | Ar-H (H4, H5, H6) | The remaining aromatic protons will form a complex multiplet. Based on 3-chlorobenzyl alcohol data.[4] |

| ~4.70 | s | 2H | -CH₂OH | The chemical shift is influenced by the electronegative oxygen. Similar to benzyl alcohol (δ ≈ 4.6 ppm).[4][5] |

| ~4.60 | s | 2H | -CH₂Cl | The benzylic protons adjacent to chlorine are deshielded. |

| ~1.9-2.5 | br s | 1H | -OH | The alcohol proton is a broad singlet and its position is concentration-dependent. Can exchange with D₂O. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum should display eight unique carbon signals.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~142 | C3 (Ar-C) | Quaternary carbon attached to the -CH₂Cl group. Shift is based on data for 3-chlorobenzyl alcohol (δ ≈ 142.85 ppm).[4] |

| ~140 | C1 (Ar-C) | Quaternary carbon attached to the -CH₂OH group. Shift is based on data for 3-methylbenzyl alcohol (δ ≈ 141.0 ppm).[3] |

| ~134 | C5 (Ar-C) | Aromatic CH carbon. Shift is based on data for 3-chlorobenzyl alcohol (δ ≈ 134.42 ppm).[4] |

| ~129 | C6 (Ar-C) | Aromatic CH carbon. |

| ~128 | C4 (Ar-C) | Aromatic CH carbon. |

| ~126 | C2 (Ar-C) | Aromatic CH carbon. |

| ~64.5 | -CH₂OH | The benzylic alcohol carbon. Based on 3-chlorobenzyl alcohol (δ ≈ 64.42 ppm).[4] |

| ~46.0 | -CH₂Cl | The benzylic chloride carbon, significantly influenced by the electronegative chlorine atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is predicted based on characteristic absorption frequencies for alcohols, aromatic compounds, and alkyl halides.[6][7][8]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A spectrum can be obtained from a neat thin film of the liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹). Perform a background scan first, which is then automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Insights |

| 3400-3200 (broad, strong) | O-H stretch | Alcohol (-OH) | The broadness is due to intermolecular hydrogen bonding, a hallmark of alcohols.[6][9] |

| 3100-3000 (medium) | C-H stretch | Aromatic (sp² C-H) | Characteristic of C-H bonds on the benzene ring.[6] |

| 2950-2850 (medium) | C-H stretch | Aliphatic (sp³ C-H) | Corresponds to the stretching of the two -CH₂- groups.[6] |

| 1600, 1475 (weak-medium) | C=C stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| ~1050 (strong) | C-O stretch | Primary Alcohol | A strong band typical for primary alcohols like benzyl alcohol.[10] |

| ~780, ~700 (strong) | C-H bend (out-of-plane) | 1,3-Disubstituted Benzene | The pattern of these bands is diagnostic for the meta-substitution pattern. |

| 750-650 (medium) | C-Cl stretch | Alkyl Halide (-CH₂Cl) | The position of this band confirms the presence of the chloromethyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. The fragmentation is predicted based on the established behavior of benzyl derivatives under electron ionization (EI).

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for purification and separation.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

Predicted Mass Spectrum Fragmentation

The molecular ion (M⁺˙) peak is expected at m/z 156. A key diagnostic feature will be the M+2 peak at m/z 158, with an intensity of approximately one-third that of the M⁺˙ peak, which is characteristic of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotope ratio).[11][12]

| Predicted m/z | Ion Structure/Formula | Fragmentation Pathway |

| 158/156 | [C₈H₉³⁷ClO]⁺˙ / [C₈H₉³⁵ClO]⁺˙ | Molecular Ion (M⁺˙) |

| 121 | [C₈H₉O]⁺ | Loss of ·Cl radical |

| 107 | [C₇H₇O]⁺ | Loss of ·CH₂Cl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion; formed by loss of ·Cl and H₂O, followed by rearrangement. This is often the base peak for benzyl derivatives.[13][14] |

| 79 | [C₆H₇]⁺ | Loss of CO from the [C₇H₇O]⁺ precursor.[15] |

| 77 | [C₆H₅]⁺ | Phenyl cation; loss of H₂ from the [C₆H₇]⁺ precursor.[15] |

digraph "fragmentation" { graph [splines=true, nodesep=0.5, ranksep=1.2]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", width=2.5, height=0.6]; edge [color="#4285F4", fontcolor="#202124", fontsize=10];M [label="[M]⁺˙\nm/z = 156/158"]; M_minus_Cl [label="[M - Cl]⁺\nm/z = 121"]; M_minus_CH2Cl [label="[M - CH₂Cl]⁺\nm/z = 107"]; Tropylium [label="[C₇H₇]⁺\nm/z = 91 (Base Peak)"]; C6H7 [label="[C₆H₇]⁺\nm/z = 79"]; C6H5 [label="[C₆H₅]⁺\nm/z = 77"];

M -> M_minus_Cl [label="- ·Cl"]; M -> M_minus_CH2Cl [label="- ·CH₂Cl"]; M_minus_Cl -> Tropylium [label="- CH₂O"]; M_minus_CH2Cl -> C6H7 [label="- CO"]; C6H7 -> C6H5 [label="- H₂"]; }

Figure 2: Predicted key fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the identification and structural confirmation of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in the established principles of spectroscopy and analysis of analogous structures, offer a reliable reference for researchers. These spectral signatures, particularly the unique combination of signals from the meta-substituted aromatic ring, the benzylic alcohol, and the benzylic chloride moieties, allow for unambiguous characterization, ensuring the quality and identity of this versatile chemical intermediate in research and development settings.

References

-

PubChem. Compound Summary for CID 22619263, this compound. National Center for Biotechnology Information. [Link]

-

University of Calgary. Organic Chemistry On-Line: IR Absorbances of Common Functional Groups. [Link]

-

National Institute of Standards and Technology (NIST). 3-Methylbenzyl alcohol Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

-

Biological Magnetic Resonance Bank (BMRB). bmse000540: 3-methylbenzyl Alcohol. [Link]

-

Organic Spectroscopy International. NMR spectrum of benzyl alcohol. [Link]

-

The Royal Society of Chemistry. Supporting Information for Catalytic Hydrogenation of Esters. [Link]

-

National Institute of Standards and Technology (NIST). 3-Methylbenzyl alcohol IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

-

SpectraBase. Benzyl Alcohol, A-methyl-3,4,5-Tri - Methoxy-, - Optional (13c NMR) - Chemical Shifts. [Link]

-

Journal of the Chemical Society of Pakistan. Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. [Link]

-

ResearchGate. ATR-IR time on line peak area profiles of benzyl alcohol. [Link]

-

Chegg. Solved Table 2. Fragmentation Pattern for Benzyl Chloride. [Link]

-

Vidya-mitra (YouTube). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement. [Link]

-

National Institute of Standards and Technology (NIST). Benzyl chloride Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

-

MassBank. benzyl chloride Mass Spectrum. [Link]

Sources

- 1. 3-Methylbenzyl alcohol(587-03-1) 13C NMR [m.chemicalbook.com]

- 2. 3-Methylbenzyl alcohol(587-03-1) 1H NMR spectrum [chemicalbook.com]

- 3. bmse000540 3-methylbenzyl Alcohol at BMRB [bmrb.io]

- 4. rsc.org [rsc.org]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR spectrum of benzyl alcohol [orgspectroscopyint.blogspot.com]

- 6. askthenerd.com [askthenerd.com]

- 7. 3-Methylbenzyl alcohol [webbook.nist.gov]

- 8. 3-Methylbenzyl alcohol(587-03-1) IR Spectrum [chemicalbook.com]

- 9. jcsp.org.pk [jcsp.org.pk]

- 10. researchgate.net [researchgate.net]

- 11. Benzyl chloride(100-44-7) MS [m.chemicalbook.com]

- 12. Benzyl chloride [webbook.nist.gov]

- 13. Solved Table 2. Fragmentation Pattern for Beryl Chloride | Chegg.com [chegg.com]

- 14. massbank.eu [massbank.eu]

- 15. youtube.com [youtube.com]

commercial availability and suppliers of (3-(Chloromethyl)phenyl)methanol

An In-depth Technical Guide to (3-(Chloromethyl)phenyl)methanol: Commercial Availability, Quality Control, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a bifunctional aromatic building block, serves as a critical intermediate in organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive benzyl chloride and a versatile benzyl alcohol, allows for sequential, orthogonal reactions, making it a valuable tool for constructing complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, details on suppliers, typical quality specifications, and robust analytical methodologies for purity assessment. Furthermore, it delves into a common synthetic pathway, safe handling and storage protocols, and its strategic application in research and development, offering field-proven insights for professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Significance

This compound is an organic compound whose strategic importance is derived from its two distinct functional groups. The benzyl alcohol can undergo a wide range of reactions, including oxidation, esterification, and etherification, while the benzyl chloride moiety is a potent electrophile for nucleophilic substitution reactions.

-

IUPAC Name: [3-(chloromethyl)phenyl]methanol[1]

-

CAS Number: 175464-51-4[1]

-

Molecular Formula: C₈H₉ClO[1]

-

Molecular Weight: 156.61 g/mol [1]

-

Structure:

This molecule is particularly useful as a linker in drug discovery, where one functional group can be used to attach to a core scaffold while the other is used to introduce a pharmacophore or a solubilizing group.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, typically in research and development quantities ranging from grams to hundreds of grams. It is marketed as a building block for organic synthesis. While large-scale bulk quantities may require custom synthesis, a healthy supply chain exists for laboratory and pilot-scale needs.

Below is a summary of representative suppliers. Purity levels and available quantities are subject to batch-to-batch variation and should always be confirmed with the supplier.

| Supplier | CAS Number | Representative Purity | Available Quantities |

| BLD Pharm | 175464-51-4 | Not specified | Custom |

| Crysdot LLC | 175464-51-4 | 95+% | 100g |

| ChemicalBook | 175464-51-4 | 95% (lists multiple suppliers) | 5g, 10g, 25g, 100g |

| Fisher Scientific (via eMolecules) | 175464-51-4 | Not specified | 5g |

Quality Specifications and Analytical Control

Ensuring the purity and identity of this compound is critical for reproducible downstream reactions. Commercially available grades typically have a purity of 95% or higher.

Causality Behind Impurities: The primary impurities often arise from the synthesis process. A common synthetic route involves the reduction of a methyl 3-(chloromethyl)benzoate precursor. Potential impurities could include:

-

Starting Material: Unreacted methyl 3-(chloromethyl)benzoate.

-

Over-reduction Products: 3-methylbenzyl alcohol, resulting from the hydrogenolysis of the chloromethyl group.

-

Dimerization/Polymerization Products: Self-condensation products formed via intermolecular reaction between the alcohol and benzyl chloride moieties.

-

Isomeric Impurities: Contamination with ortho- (2-) or para- (4-) isomers if the initial starting material was not isomerically pure.

Analytical Methods for Quality Control

Standard analytical techniques are used to confirm the structure and assess the purity of the material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation, showing characteristic peaks for the aromatic, methylene, and alcohol protons.

-

Gas Chromatography (GC): Often used by suppliers for purity assessment, as seen with the analogous para-isomer[2]. However, benzyl halides can be thermally labile, potentially leading to inaccurate results if decomposition occurs in the injection port[3].

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for purity analysis that avoids the potential for thermal degradation.

Protocol: HPLC-UV Purity Assessment

This self-validating protocol provides a reliable method for determining the purity of this compound and detecting potential impurities.

Objective: To determine the purity of this compound by percentage area using reverse-phase HPLC with UV detection.

Materials:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for peak shaping)

-

Volumetric flasks, pipettes, and autosampler vials

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: Water (100%)

-

Mobile Phase B: Acetonitrile (100%)

-

Optional: Add 0.1% formic acid to both mobile phases to improve peak shape.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in a 1:1 mixture of acetonitrile and water in a 10 mL volumetric flask to create a stock solution of ~1 mg/mL.

-

Further dilute this stock solution 1:10 in the same solvent to a final concentration of ~0.1 mg/mL.

-

Transfer the final solution to an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 220 nm (due to the benzene ring chromophore)

-

Gradient Elution:

Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile) 0.0 70 30 15.0 10 90 17.0 10 90 17.1 70 30 | 20.0 | 70 | 30 |

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

-

Synthesis Overview

Understanding the synthetic origin of a reagent is key to anticipating potential quality issues. A plausible and efficient laboratory-scale synthesis of this compound proceeds via the selective reduction of the corresponding ester, a method analogous to the synthesis of its bromo-counterpart[4].

The workflow below illustrates this common synthetic strategy. The critical step is the use of a reducing agent like Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminium hydride (LiAlH₄) at low temperatures to chemoselectively reduce the ester in the presence of the sensitive benzyl chloride.

Caption: A plausible synthetic route to this compound.

Applications in Research and Drug Development